cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a benzyl group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium complexes as catalysts under visible light irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radicals. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- cis-Benzyl 3-amino-5-(difluoromethyl)piperidine-1-carboxylate
- cis-Benzyl 3-amino-5-(methyl)piperidine-1-carboxylate
- cis-Benzyl 3-amino-5-(chloromethyl)piperidine-1-carboxylate
Uniqueness
cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable compound for research and development .
Biological Activity
cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen, which is a common motif in many biologically active compounds.
- Trifluoromethyl Group : This group increases lipophilicity and can influence the compound's interaction with biological targets.
- Benzyl Group : Provides additional hydrophobic interactions that can enhance binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group facilitates:
- Enhanced Lipophilicity : This property allows for better membrane permeability, which is crucial for cellular uptake.
- Hydrogen Bonding : The functional groups present can form hydrogen bonds with biomolecules, influencing their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that similar piperidine derivatives possess significant anticancer properties, indicating potential for this compound as well. For example, piperidine derivatives have been noted to induce apoptosis in various cancer cell lines, including breast and ovarian cancers .
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported as inhibitors of enzymes involved in cancer proliferation. For instance, benzoylpiperidines have demonstrated inhibition against monoacylglycerol lipase (MAGL), suggesting a possible mechanism for therapeutic effects .
Case Studies
- Antiproliferative Effects : A study on benzoylpiperidine derivatives revealed IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells . This suggests that derivatives of this compound could exhibit similar or enhanced potency.
- Mechanistic Insights : Research into related piperidine compounds has shown their ability to act as reversible inhibitors in various enzymatic pathways, which may also apply to this compound .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
Compound Name | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Anticancer potential | TBD | Enzyme inhibition |
Benzoylpiperidine | Antiproliferative | 19.9 - 75.3 | MAGL inhibition |
Piperidine Derivative | Anticancer | Varies | Apoptosis induction |
Properties
Molecular Formula |
C14H17F3N2O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-6-12(18)8-19(7-11)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2/t11-,12+/m0/s1 |
InChI Key |
KUDZDXNFICPUFM-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H](CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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